クロラムフェニコール3-酢酸

概要

説明

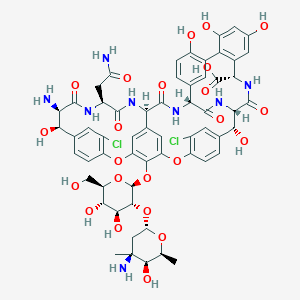

クロラムフェニコール酢酸は、1947年にStreptomyces venezuelaeから単離された広域スペクトル抗生物質であるクロラムフェニコールの誘導体です。クロラムフェニコール酢酸は、クロラムフェニコールの特性、特に安定性と溶解性を向上させるために合成されました。主に医療分野で使用され、細菌のタンパク質合成を阻害することにより、様々な細菌感染症の治療に使用されます .

科学的研究の応用

クロラムフェニコール酢酸は、科学研究において幅広い用途があります。

化学: アセチル化反応とアセチル化された抗生物質の安定性を研究するためのモデル化合物として使用されます。

生物学: 細菌のタンパク質合成と耐性メカニズムに関する研究で使用されます。

医学: 抗生物質製剤の開発や、他の抗生物質に耐性のある細菌感染症の治療に使用されます。

作用機序

クロラムフェニコール酢酸は、細菌のタンパク質合成を阻害することで作用を発揮します。細菌のリボソームの50Sサブユニットに結合し、翻訳中のペプチド結合の形成を阻止します。この作用は、細菌の増殖と複製を効果的に阻止します。分子標的は、リボソームのペプチジル転移酵素中心であり、タンパク質の伸長に不可欠です .

類似化合物:

クロラムフェニコール: 広域スペクトル抗生物質として知られる親化合物。

クロラムフェニコールコハク酸: クロラムフェニコールのプロドラッグであり、静脈内投与に使用されます。

チアミフェニコール: 抗菌作用が類似していますが、安全性プロファイルが異なる誘導体.

クロラムフェニコール酢酸の独自性: クロラムフェニコール酢酸は、クロラムフェニコールに比べて安定性と溶解性が向上しているため、独自性があります。これにより、安定性が重要な因子となる特定の医薬品製剤や用途に適しています .

生化学分析

Biochemical Properties

Chloramphenicol 3-acetate plays a role in biochemical reactions, particularly in the biotransformation of chloramphenicol . The initial biotransformation steps involve the oxidation at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase was identified as responsible for the oxidation of the C3-OH group in Sphingomonas sp. and Caballeronia sp .

Cellular Effects

Chloramphenicol 3-acetate has effects on various types of cells and cellular processes. It influences cell function by interfering with bacterial protein synthesis . It binds to the bacterial ribosome, blocking peptidyl transferase, and inhibiting protein synthesis .

Molecular Mechanism

The molecular mechanism of action of chloramphenicol 3-acetate involves its ability to diffuse through the bacterial cell membrane due to its lipid solubility . It stops bacterial growth by binding to the bacterial ribosome and inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The effects of chloramphenicol 3-acetate change over time in laboratory settings. The initial biotransformation steps were the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . The isomerization is an entirely new biotransformation pathway of chloramphenicol discovered for the first time .

Dosage Effects in Animal Models

The effects of chloramphenicol 3-acetate vary with different dosages in animal models. In a study using nude mice, the cell viability of the liver, kidney, and heart tissues decreased significantly at the highest dose (100mg/kg body weight) . Histological findings indicated serious organ damage at the maximum dosage .

Metabolic Pathways

Chloramphenicol 3-acetate is involved in metabolic pathways. The initial biotransformation steps were the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase was identified as responsible for the oxidation of the C3-OH group in Sphingomonas sp. and Caballeronia sp .

Transport and Distribution

Chloramphenicol 3-acetate is transported and distributed within cells and tissues. The expression of acetate symporter (actP) located at the genome of Cupriavidus sp. was significantly upregulated during chloramphenicol biotransformation . Gene actP is responsible for the transmembrane transport of acetate .

準備方法

合成経路と反応条件: クロラムフェニコール酢酸は、クロラムフェニコールのアセチル化によって合成されます。このプロセスは、クロラムフェニコールをピリジンなどの塩基の存在下で無水酢酸と反応させることで行われます。この反応は通常室温で行われ、主要な生成物としてクロラムフェニコール酢酸が得られます .

工業的生産方法: 工業的な設定では、クロラムフェニコール酢酸の生産は同様のアセチル化プロセスに従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されています。連続フロー反応器の使用と、結晶化やクロマトグラフィーなどの高度な精製技術が、工業生産において一般的です .

化学反応の分析

反応の種類: クロラムフェニコール酢酸は、次のような様々な化学反応を起こします。

加水分解: クロラムフェニコール酢酸は、水または水溶液の存在下で、クロラムフェニコールと酢酸に再び加水分解される可能性があります。

酸化: 特にヒドロキシル基で酸化反応を起こし、キノン誘導体の生成につながる可能性があります。

一般的な試薬と条件:

加水分解: 水または希酸/塩基。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

主要な生成物:

加水分解: クロラムフェニコールと酢酸。

酸化: キノン誘導体。

還元: クロラムフェニコールのアミノ誘導体.

類似化合物との比較

Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic activity.

Chloramphenicol Succinate: A prodrug of Chloramphenicol, used for intravenous administration.

Thiamphenicol: A derivative with similar antibacterial properties but with a different safety profile.

Uniqueness of Chloramphenicol Acetate: Chloramphenicol Acetate is unique due to its enhanced stability and solubility compared to Chloramphenicol. This makes it more suitable for certain pharmaceutical formulations and applications where stability is a critical factor .

特性

IUPAC Name |

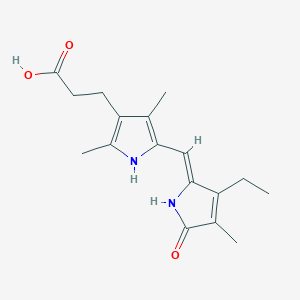

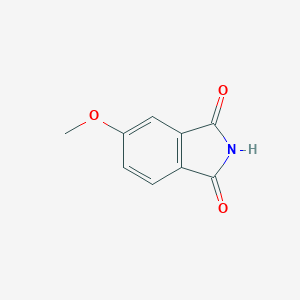

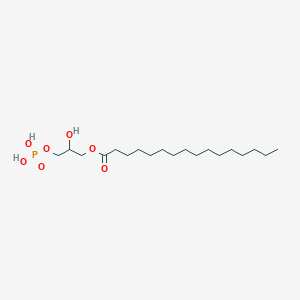

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O6/c1-7(18)23-6-10(16-13(20)12(14)15)11(19)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOIFRARHIZCJD-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908222 | |

| Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10318-16-8 | |

| Record name | N-[(1R,2R)-1-[(Acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10318-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind chloramphenicol resistance in bacteria?

A: Many bacteria, including Staphylococcus aureus and Escherichia coli, develop resistance to chloramphenicol by producing an enzyme called chloramphenicol acetyltransferase (CAT). This enzyme adds an acetyl group to chloramphenicol, specifically at the 3-hydroxyl group, forming chloramphenicol 3-acetate. [, , ] This modification prevents chloramphenicol from binding to its target, the bacterial ribosome, thereby inactivating the antibiotic. [, ] Interestingly, chloramphenicol 3-acetate itself does not induce the production of CAT. []

Q2: Are there other mechanisms of chloramphenicol inactivation in bacteria?

A: Yes, besides acetylation, a novel chloramphenicol hydrolase enzyme (EstDL136) has been identified through metagenomic analysis. [, ] This enzyme hydrolyzes chloramphenicol, breaking it down into inactive compounds, one of which has been identified as p-nitrophenylserinol. [] Notably, this enzyme also inactivates florfenicol, another antibiotic, suggesting a broader substrate specificity. []

Q3: How is chloramphenicol acetyltransferase activity typically assayed?

A: A common method for detecting and quantifying CAT activity involves separating chloramphenicol 3-acetate from unreacted chloramphenicol using adsorption chromatography with a neutral alumina column. [] Following separation, chloramphenicol 3-acetate can be quantified either through colorimetric analysis after chemical derivatization or through a microbiological assay after enzymatic deacetylation. []

Q4: Does the production of chloramphenicol acetyltransferase always confer resistance?

A: Interestingly, the presence of CAT might not guarantee chloramphenicol resistance in all microorganisms. Studies on methanogens found that chloramphenicol 3-acetate still inhibited their growth. [] This suggests that the introduction of CAT-encoding genes may not be sufficient to confer resistance in these organisms. []

Q5: Is chloramphenicol 3-acetate found naturally?

A: Chloramphenicol 3-acetate is not solely a product of bacterial resistance mechanisms. Streptomyces griseus, a species known to naturally produce chloramphenicol, possesses chloramphenicol acetyltransferase primarily located on the surface of its spores. [, ] This enzyme specifically catalyzes the formation of chloramphenicol 3-acetate. [] Interestingly, these spores can even utilize chloramphenicol 3-acetate as a substrate for further modifications, adding different acyl groups to generate other chloramphenicol esters. []

Q6: Are there alternative methods to screen for novel enzymes involved in chloramphenicol resistance?

A: Function-driven metagenomic analysis has proven to be a valuable tool for discovering new enzymes involved in antibiotic resistance. [] This approach led to the identification of two novel esterases, EstDL26 and EstDL136, from a soil metagenomic library. [] These esterases can reactivate chloramphenicol from its acetylated forms by counteracting the action of CAT. [] This highlights the potential of metagenomics for uncovering novel resistance mechanisms and developing strategies to overcome them.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。